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molecular formula C17H16O2 B8704290 Anthracene, 2-(2-methoxyethoxy)- CAS No. 152016-02-9

Anthracene, 2-(2-methoxyethoxy)-

Cat. No. B8704290
M. Wt: 252.31 g/mol
InChI Key: PNVXZUWPHORLCZ-UHFFFAOYSA-N
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Patent
US05241107

Procedure details

Using the procedure outlined in Example 1B, 2-[2-(methoxy)ethoxy]anthraquinone (12A) gave a 50.6% yield of 2-[2-(methoxy)ethoxy]anthracene, mp 131°-134°, (C,H), (CH2Cl2 /hexane).
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-[2-(methoxy)ethoxy]anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:19]=[CH:18][C:17]2[C:16](=O)[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=O)[C:8]=2[CH:7]=1>C(Cl)Cl.CCCCCC>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:19]=[CH:18][C:17]2[C:8](=[CH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCCCCC
Step Two
Name
2-[2-(methoxy)ethoxy]anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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